molecular formula C15H15N3OS B2713297 2-benzoyl-N-benzylhydrazinecarbothioamide CAS No. 120811-69-0

2-benzoyl-N-benzylhydrazinecarbothioamide

Cat. No. B2713297
M. Wt: 285.37
InChI Key: IWFOGOFFRAZHJX-UHFFFAOYSA-N
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Description

2-Benzoyl-N-benzylhydrazinecarbothioamide is a chemical compound with the CAS number 120811-69-0 . It is used in various chemical reactions and has been the subject of several studies .


Synthesis Analysis

The synthesis of 2-benzoyl-N-benzylhydrazinecarbothioamide involves aromatic isothiocyanates and aromatic substituted hydrazides in the presence of triethylamine . The reaction mixture is stirred at room temperature, and then the solvents are removed on a rotary evaporator. The residue is triturated with diethyl ether-ethyl acetate to afford the desired thiosemicarbazide .


Molecular Structure Analysis

The molecular structure of 2-benzoyl-N-benzylhydrazinecarbothioamide is represented by the formula C15H15N3OS . The molecular weight of the compound is 285.37 .


Chemical Reactions Analysis

2-Benzoyl-N-benzylhydrazinecarbothioamide is involved in various chemical reactions. It reacts with triethylamine in tetrahydrofuran at 20℃ for 16 hours . It also reacts in ethanol for 3 hours under reflux conditions . In N,N-dimethyl-formamide, it reacts at 20℃ for 4 hours .

Scientific Research Applications

Synthesis and Characterization of Complexes

Synthesis and Biological Activities

Compounds related to 2-benzoyl-N-benzylhydrazinecarbothioamide are utilized in synthesizing metal complexes with potential biological activities. For example, complexes synthesized from N-ethyl-2-(phenyl(pyridin-2-yl)methylene)hydrazinecarbothioamide and metal salts like copper(II) and nickel(II) have shown significant cytotoxic activity against lung cancer cell lines and DNA binding properties (Muralisankar et al., 2016).

Molecular Docking and Cytotoxicity Studies

Anticancer Applications

The synthesis of N-benzyl-2-isonicotinoylhydrazine-1-carbothioamide and its metal complexes have been characterized and evaluated for cytotoxicity against cancer cell lines, demonstrating the potential of such compounds in developing anticancer therapies (Abdel‐Rhman et al., 2019).

Development of Optical Probes

Detection of Heavy Metals

Simple-structured hydrazinecarbothioamide derivatives have been developed as dual-channel optical probes for the detection of Hg2+ and Ag+, showcasing their utility in environmental monitoring and analytical chemistry (Shi et al., 2016).

Antioxidant Activity Evaluation

Antioxidant Properties

New compounds synthesized from hydrazinecarbothioamide and 1,2,4-triazole, containing diarylsulfone and 2,4-difluorophenyl moieties, have been evaluated for their antioxidant activity, highlighting their potential in addressing oxidative stress-related conditions (Bărbuceanu et al., 2014).

Antineoplastic Activity

Cancer Treatment

Vic-dioxime ligands with thiosemicarbazone side groups and their mononuclear complexes have been synthesized and tested for in vitro anti-neoplastic activity, showing efficacy in inhibiting human leukemia cell proliferation (Babahan et al., 2014).

Synthesis of Heterocyclic Compounds

Heterocyclic Chemistry Applications

The use of N-benzoyl cyanoacetylhydrazine in synthesizing new heterocyclic compounds has demonstrated antibacterial and antifungal activities, illustrating the role of such derivatives in pharmaceutical research (Mohareb et al., 2007).

properties

IUPAC Name

1-benzamido-3-benzylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c19-14(13-9-5-2-6-10-13)17-18-15(20)16-11-12-7-3-1-4-8-12/h1-10H,11H2,(H,17,19)(H2,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWFOGOFFRAZHJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)NNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-benzoyl-N-benzylhydrazinecarbothioamide

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